2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene
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Overview
Description
2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and dimethylphenoxy units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene typically involves multiple steps, starting with the preparation of 2,6-Dimethyl-4-nitrophenol. This intermediate can be synthesized by nitration of 2,6-dimethylphenol using nitric acid under controlled conditions . The subsequent steps involve the formation of the hexoxy linkage and the final coupling with 1,3-dimethyl-5-nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-nitrophenol: A simpler compound with similar nitro and dimethyl groups.
4-Nitro-2,6-xylenol: Another related compound with a similar structure but different functional groups.
Uniqueness
2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its extended structure, which includes multiple functional groups and linkages
Properties
IUPAC Name |
2-[6-(2,6-dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-15-11-19(23(25)26)12-16(2)21(15)29-9-7-5-6-8-10-30-22-17(3)13-20(24(27)28)14-18(22)4/h11-14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYCAWVXDGKSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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